molecular formula C10H16ClN B8322896 4-(5-Chloro-pent-1-ynyl)-piperidine

4-(5-Chloro-pent-1-ynyl)-piperidine

Cat. No. B8322896
M. Wt: 185.69 g/mol
InChI Key: WXRXKHNCXZOKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-pent-1-ynyl)-piperidine is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloro-pent-1-ynyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-pent-1-ynyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Chloro-pent-1-ynyl)-piperidine

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

4-(5-chloropent-1-ynyl)piperidine

InChI

InChI=1S/C10H16ClN/c11-7-3-1-2-4-10-5-8-12-9-6-10/h10,12H,1,3,5-9H2

InChI Key

WXRXKHNCXZOKPL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCC(C#CCCCCl)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 14.6 g (16.3 mmol) of the crude 4-(5-Chloro-pent-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester in 44 ml CH2Cl2 was treated with 44 ml of TFA at 0° C. (for 20 min). The reaction was evaporated and partitioned between aqueous 10% KHSO4/Et2O (3×). The aqueous phase was adjusted to pH>10 by adding 1N NaOH and extracted with EtOAc (3×) The organic phase was dried over Na2SO4 and evaporated to give 1.41 g (50% over two steps) of 4-(5-Chloro-pent-1-ynyl)-piperidine, MS: 186 (MH+, 1Cl).
Name
4-(5-Chloro-pent-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.